

Spectroscopic and Biosynthetic Insights into 5,7-Dihydroxy-4-Methylphthalide: A Technical Overview

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Compound of Interest

Compound Name: 5,7-Dihydroxy-4-Methylphthalide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectroscopic data for **5,7-Dihydroxy-4-Methylphthalide**, a key intermediate in the biosynthesis of the immunosuppressant drug mycophenolic acid. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) data for this specific compound, this document presents the available Mass Spectrometry (MS) data and outlines a general experimental protocol for spectroscopic analysis. Furthermore, this guide illustrates the biosynthetic context of **5,7-Dihydroxy-4-Methylphthalide** within the mycophenolic acid pathway.

Spectroscopic Data

While detailed, publicly accessible ^1H and ^{13}C NMR data for **5,7-Dihydroxy-4-Methylphthalide** remains elusive in the surveyed literature, mass spectrometry provides key information for its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides fragmentation insights for **5,7-Dihydroxy-4-Methylphthalide**.

Parameter	Value	Source
Molecular Formula	C ₉ H ₈ O ₄	[1][2]
Molecular Weight	180.16 g/mol	[1][2]
Mass Spec Result (M-H) ⁻	179.1	[3]

Experimental Protocols

The following sections describe generalized experimental methodologies for the spectroscopic analysis of phthalides, based on established protocols for similar compounds.

General NMR Spectroscopy Protocol

A general approach for acquiring NMR spectra of phthalide compounds is as follows:

- **Sample Preparation:** Dissolve an appropriate amount of the purified compound (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
- **Instrument:** Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
- **Data Acquisition:** Record standard ¹H and ¹³C NMR spectra. Further structural elucidation can be achieved through two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- **Referencing:** Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

General Mass Spectrometry (MS) Protocol

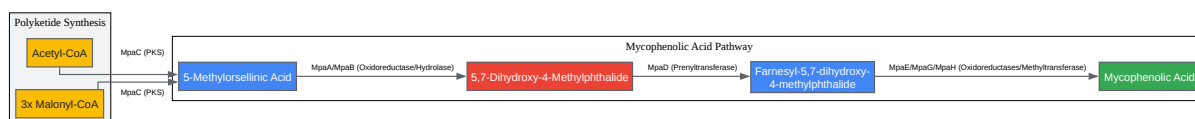
A typical protocol for the mass spectrometric analysis of a phthalide is outlined below:

- **Sample Introduction:** Introduce the sample, dissolved in a suitable solvent such as methanol, into the mass spectrometer via direct infusion using a syringe pump.

- Ionization: Employ an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for this class of compounds and can be operated in both positive and negative ion modes.
- Analysis: Acquire mass spectra using a mass analyzer, such as a quadrupole or time-of-flight (TOF) instrument.
- Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

Biosynthetic Pathway

5,7-Dihydroxy-4-Methylphthalide is a crucial intermediate in the fungal biosynthesis of mycophenolic acid. The following diagram illustrates the key steps in this pathway.



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Caption: Biosynthetic pathway of Mycophenolic Acid.

Conclusion

While a complete set of experimentally derived NMR data for **5,7-Dihydroxy-4-Methylphthalide** is not readily available in the public domain, its mass spectrometric properties are well-defined. The provided general experimental protocols offer a framework for its analysis. Understanding its role as an intermediate in the mycophenolic acid biosynthetic pathway is critical for researchers in natural product synthesis, fungal metabolomics, and the

development of novel pharmaceuticals. Further research to fully characterize the NMR spectroscopic properties of this compound would be a valuable contribution to the field.

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